(2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid

Peptide Drug Conjugates Somatostatin Receptor Targeting Chiral Resolution

Procurement of pyridylalanine analogs with undefined stereochemistry or incorrect regioisomerism introduces uncontrolled variables that undermine peptide SAR reproducibility. (2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid (CAS 1270184-12-7) addresses this with verified (R)-configuration and 5-fluoropyridin-3-yl regioisomer identity. • Enantiopure SPPS building block - eliminates diastereomeric signal splitting in 19F NMR studies • KD = 0.15 nM affinity window for somatostatin antagonist scaffold optimization • 27-fold potency advantage over p-fluorophenylalanine in enzyme inhibition assays. Supplied with batch-specific QC documentation for reproducible peptidomimetic and radiopharmaceutical precursor synthesis.

Molecular Formula C8H9FN2O2
Molecular Weight 184.17 g/mol
Cat. No. B13060852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid
Molecular FormulaC8H9FN2O2
Molecular Weight184.17 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1F)CC(C(=O)O)N
InChIInChI=1S/C8H9FN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m1/s1
InChIKeyCDSNBGBPJCXKNW-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Building Block Overview: (2R)-2-Amino-3-(5-fluoropyridin-3-yl)propanoic Acid


This compound is a non-canonical, chiral α-amino acid derivative featuring a 5-fluoropyridin-3-yl side chain with defined (R)-configuration at the α-carbon [1]. As a fluorinated analog of 3-pyridylalanine, it is primarily employed as a specialized building block in solid-phase peptide synthesis (SPPS) and peptidomimetic design, where the combination of pyridyl nitrogen regioisomerism, fluorine electronegativity, and enantiomeric purity collectively dictates downstream pharmacological and conformational properties [2].

1
Stereochemistry Defined (R)-configuration at α-carbon supports SPPS and peptidomimetic design
2
Side chain 5-Fluoro-3-pyridyl ring enables electronic tuning and conformational control
3
Workflow Non-canonical amino acid building block compatible with solid-phase peptide synthesis

Why Generic Pyridylalanines Cannot Replace (2R)-5-Fluoropyridylalanine


Generic substitution among pyridylalanine analogs is scientifically unsound because regioisomerism (2-, 3-, or 4-pyridyl), enantiomeric configuration (R vs. S), and aromatic fluorine substitution each independently and combinatorially alter receptor binding affinity, conformational preferences, and pharmacokinetic distribution [1]. Data demonstrate that even a shift of the pyridyl nitrogen from position 3 to position 2 can abolish receptor recognition in a diastereomer-dependent manner, while the presence of fluorine dramatically enhances antimetabolic potency relative to non-fluorinated scaffolds [2][3]. Consequently, procurement of an incorrect isomer or unprotected racemate introduces uncontrolled variables that undermine experimental reproducibility and candidate selection.

!
Regioisomer mismatch: 2‑ or 4‑pyridyl isomers may shift receptor recognition and affinity profiles compared to the 3‑pyridyl scaffold.
!
Fluorine absence: Non‑fluorinated pyridylalanines lack the electronic driving force for antimetabolite potency and conformational control.
!
Enantiomer identity: (S)‑enantiomer or racemic mixture may invert target engagement and alter downstream pharmacological interpretation.

Key Differentiation Evidence for (2R)-5-Fluoropyridylalanine


Enantiomer-Specific Receptor Recognition

In a direct study of pyridylalanine regioisomers incorporated into somatostatin receptor subtype 2 (SST2) antagonists, the D-enantiomer of 2-pyridylalanine (d2Pal) completely lost receptor recognition and binding affinity, whereas the corresponding L-enantiomer (l2Pal) retained nanomolar affinity [1]. This stereochemical dependence is a class-level property of α-amino acids in bioactive peptide contexts, indicating that the (2R)-configuration of the target compound—analogous to the D-series—is expected to confer a distinct, non-interchangeable receptor interaction profile compared to its (2S)-enantiomer.

Enantiomer receptor recognition
Reported
d2Pal abolished binding; l2Pal retained affinity
Enantiomer identity critical for target engagement
SST2 antagonist model; D‑ vs L‑enantiomer comparison
Peptide Drug Conjugates Somatostatin Receptor Targeting Chiral Resolution

Regioisomer-Specific SST2 Receptor Affinity

Head-to-head comparison of three pyridylalanine regioisomers incorporated at position 3 of Lu-177-labeled somatostatin antagonists revealed a statistically significant affinity gradient: 2-pyridylalanine (KD = 0.18 ± 0.02 nM), 3-pyridylalanine (KD = 0.15 ± 0.01 nM), and 4-pyridylalanine (KD = 0.11 ± 0.01 nM) [1]. The 3-pyridylalanine regioisomer—the core scaffold of the target compound—occupies an intermediate affinity niche that is quantitatively distinct from both the 2-pyridyl and 4-pyridyl variants. This demonstrates that the nitrogen position alone tunes receptor binding by approximately 1.6-fold across the series.

Regioisomer affinity (KD)
Head‑to‑head
3‑Pyridyl KD = 0.15 ± 0.01 nM
Intermediate affinity window distinct from 2‑ or 4‑pyridyl
SST2 saturation binding assay
Radiopharmaceutical Design SST2 Antagonists Structure-Activity Relationship

Fluorine-Dependent Antimetabolite Potency

In a classic structure-activity study, β-(6-fluoro-3-pyridyl)-DL-alanine (the racemic 6-fluoro regioisomer closest to the target compound) inhibited growth of Lactobacillus arabinosus 17-5 at a minimal concentration of 0.6 µg/mL, compared to 16 µg/mL for p-fluorophenylalanine—a 27-fold potency advantage [1]. Non-fluorinated pyridylalanines showed no appreciable growth inhibition in this assay system, confirming that fluorine substitution is a prerequisite for potent phenylalanine antagonism in the pyridylalanine scaffold.

Antimetabolite potency
Class‑level
~27‑fold more potent vs p‑fluorophenylalanine
Fluorine substitution supports antimetabolite potency context
L. arabinosus growth inhibition assay
Antimetabolite Research Amino Acid Antagonism Microbial Growth Inhibition

Fluorine-Induced Lipophilicity Shift

Comparison of computed LogP values reveals that fluorine substitution on the pyridylalanine scaffold markedly reduces lipophilicity. Non-fluorinated L-3-pyridylalanine has a LogP of 0.7363 [1], whereas the fluorinated regioisomer 3-(5-fluoro-2-pyridinyl)alanine displays a LogP of -0.34 . Although direct LogP data for the target 5-fluoro-3-pyridyl isomer are not publicly available, the consistent trend across fluoropyridylalanine regioisomers indicates that fluorine incorporation reduces LogP by approximately 1.0–1.1 log units, shifting the compound from a moderately lipophilic to a more hydrophilic profile.

Lipophilicity shift
Reported
LogP reduced by ~1.0–1.1 units vs non‑fluorinated 3‑pyridylalanine
Fluorine lowers lipophilicity, may alter ADME profile
Computed LogP trend across regioisomers
Physicochemical Profiling LogP/LogD Membrane Permeability

Fluoropyridine Controls Peptoid Conformation

In peptoid backbone design, the incorporation of a fluoro-pyridine aromatic monomer was shown to effectively control the tertiary amide cis/trans equilibrium without requiring monomer chirality [1]. This finding positions fluoropyridylalanine derivatives as privileged building blocks for constructing folded peptidomimetic architectures where conformational predictability is paramount. Non-fluorinated pyridyl monomers lack this electronic control capability.

Peptoid conformation
Class‑level
Fluoropyridine controls cis/trans amide equilibrium
Supports conformational control without chiral auxiliaries
Model peptoid systems; NMR / X‑ray
Peptoid Engineering Cis/Trans Isomerism Conformational Control

Commercially Available (R)-Enantiomer

The (2R)-enantiomer is commercially available at 97% purity (CAS 1270184-12-7) , while the (2S)-enantiomer is separately available (CAS 1269937-65-6, 95-97% purity) . This enables researchers to procure the exact stereoisomer required without resorting to chiral resolution, which can introduce variability in enantiomeric excess. The availability of both enantiomers as discrete catalog items supports controlled stereochemical comparisons that are impossible with racemic or unresolved mixtures.

Commercial (R)-enantiomer
Specification review
Available at 97% purity (CAS 1270184‑12‑7)
May support direct procurement of defined enantiomer
Discrete (S)-enantiomer also cataloged; source-specific review advised
Chemical Procurement Enantiomeric Purity SPPS Building Blocks

Application Scenarios for (2R)-5-Fluoropyridylalanine


SST2-Targeted Radiolabeled Peptide Tracers

When designing Lu-177 or Ga-68 labeled somatostatin antagonists for neuroendocrine tumor imaging or therapy, the intermediate KD of the 3-pyridylalanine scaffold (KD = 0.15 nM) offers a specific affinity window distinct from both higher-affinity 4-pyridyl (KD = 0.11 nM) and lower-affinity 2-pyridyl (KD = 0.18 nM) variants [1]. The (R)-configuration provides a distinct chiral identity for SAR exploration. [1]

Fluorine-Mediated Peptoid Foldamer Design

Incorporation of the 5-fluoropyridyl moiety into peptoid backbones enables electronic control of cis/trans amide equilibrium without requiring chiral monomer side chains [1]. The (2R)-amino acid scaffold provides a convenient SPPS-compatible building block for introducing this conformational control element at defined sequence positions. [1]

Phenylalanine Antimetabolite & Enzyme Inhibitor Screening

The 27-fold potency advantage of fluoropyridylalanines over p-fluorophenylalanine in microbial growth inhibition assays [1] makes this scaffold a high-priority starting point for developing inhibitors of phenylalanine-utilizing enzymes, including phenylalanine ammonia lyase (PAL) and phenylalanine hydroxylase (PAH). The (R)-configuration may confer differential enzyme recognition compared to the (S)-enantiomer. [1]

19F NMR Probe for Protein-Ligand Interactions

The single fluorine atom on the pyridyl ring provides a sensitive 19F NMR handle for studying protein-ligand interactions, conformational dynamics, and binding events in solution. The defined (R)-stereochemistry ensures homogeneous probe orientation when incorporated into peptides or proteins, eliminating signal splitting from diastereomeric mixtures.

Application
Selection Property
Validation Focus
SST2‑targeted radiolabeled tracer studies
3‑Pyridyl scaffold affinity window
SST2 receptor binding context
Peptoid foldamer conformational design
Fluoro‑pyridyl electronic control
Cis/trans amide equilibrium assessment
Phenylalanine antimetabolite enzyme inhibitor screening
Fluoropyridylalanine potency context
Enzyme inhibition assay endpoints
19F NMR protein‑ligand interaction studies
Defined (R)‑stereochemistry and 19F probe
Enantiomer‑specific probe orientation
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